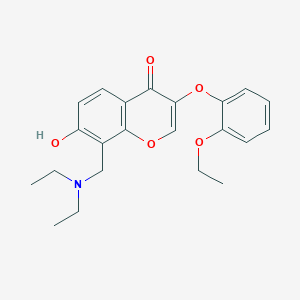

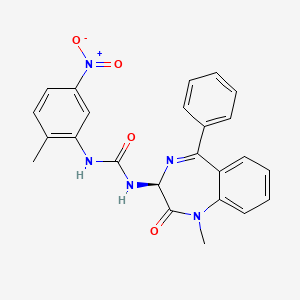

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one, also known as DHMEQ, is a synthetic compound that has been the focus of scientific research in recent years. It belongs to the class of chromone derivatives and has shown promising results in various biological and biomedical applications.

Wissenschaftliche Forschungsanwendungen

Bioavailability and Bioefficacy of Polyphenols

Polyphenols, including chromone derivatives, are micronutrients with emerging evidence supporting their role in preventing degenerative diseases. These compounds vary greatly in bioavailability, which affects their potential health benefits. Research has focused on understanding the absorption, metabolism, and excretion of polyphenols to design and interpret intervention studies aimed at exploring their health effects (Manach et al., 2005).

Synthetic Protocols for Chromones

The synthesis of chromones, such as 6H-benzo[c]chromen-6-ones, is critical for exploring their pharmacological applications. These core structures are found in secondary metabolites with significant pharmacological importance. Various synthetic protocols have been reviewed, highlighting methods like Suzuki coupling reactions and Michael acceptor reactions, which are pivotal for creating biologically active chromone derivatives (Mazimba, 2016).

Antioxidant and Radical Scavenging Activities

Chromones and their derivatives exhibit potent antioxidant properties, which are believed to contribute to their anti-inflammatory, antidiabetic, and anticancer activities. These biological activities are thought to be linked to their ability to neutralize active oxygen species and terminate free radical processes, thereby preventing or delaying cellular impairment that leads to various diseases. The structural features of chromones, such as the presence of hydroxyl groups, are crucial for their radical scavenging activity (Yadav et al., 2014).

Environmental and Health Implications

The environmental fate and behavior of compounds structurally related to chromones, such as alkylphenols and their ethoxylates, have been reviewed to understand their persistence and potential health implications. Despite their widespread use and presence in the environment, concerns have been raised about their endocrine-disrupting effects, highlighting the need for further research to evaluate their impact on health and the environment (Ying et al., 2002).

Eigenschaften

IUPAC Name |

8-(diethylaminomethyl)-3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-4-23(5-2)13-16-17(24)12-11-15-21(25)20(14-27-22(15)16)28-19-10-8-7-9-18(19)26-6-3/h7-12,14,24H,4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLBEUMTUGUTML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)

![1-(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2665224.png)

![7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2665228.png)

![N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2665235.png)

![(3-(benzyloxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2665238.png)

![2-[(4-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2665241.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)